(1R,2S)-2-aminocyclohexanol hydrochloride (1R,2S)-2-aminocyclohexanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 190792-72-4
VCID: VC21099109
InChI: InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1
SMILES: C1CCC(C(C1)N)O.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol

(1R,2S)-2-aminocyclohexanol hydrochloride

CAS No.: 190792-72-4

Cat. No.: VC21099109

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-aminocyclohexanol hydrochloride - 190792-72-4

Specification

CAS No. 190792-72-4
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
IUPAC Name (1R,2S)-2-aminocyclohexan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1
Standard InChI Key LKKCSUHCVGCGFA-RIHPBJNCSA-N
Isomeric SMILES C1CC[C@H]([C@H](C1)N)O.Cl
SMILES C1CCC(C(C1)N)O.Cl
Canonical SMILES C1CCC(C(C1)N)O.Cl

Introduction

Chemical Structure and Properties

(1R,2S)-2-aminocyclohexanol hydrochloride is a crystalline compound that belongs to the class of beta-amino alcohols. It features a cyclohexane ring with hydroxyl and amino groups in the cis configuration at adjacent carbon atoms.

Chemical Identifiers

The compound can be identified using several standard chemical identifiers as detailed in the table below:

Identifier TypeValue
CAS Number6936-47-6
MDL NumberMFCD00143981
InChI KeyLKKCSUHCVGCGFA-RIHPBJNCSA-N
PubChem CID12228413
IUPAC Name(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride
SMILES NotationC1CCC(C(C1)N)O.Cl

These identifiers are essential for accurate referencing and searching of the compound in chemical databases and literature .

Structural Characteristics

The compound features specific stereochemistry with the 1R,2S configuration, meaning the hydroxyl group at position 1 has the R configuration while the amino group at position 2 has the S configuration. This cis orientation of the functional groups creates a distinct spatial arrangement that contributes to its chemical reactivity and applications.

In its solid form, the compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form. The typical appearance is as white to off-white crystalline solid .

Synthesis Methods

Several synthetic routes have been developed for the preparation of (1R,2S)-2-aminocyclohexanol hydrochloride, with recent advancements focusing on more efficient and environmentally friendly processes.

Modern Synthetic Approach

A notable synthesis method for cis-2-aminocyclohexanol involves a three-step process starting from cyclohexene, as detailed in patent CN114315609A. This process offers advantages over traditional methods through a shorter reaction route and improved efficiency .

Step 1: Cyclization Reaction

The synthesis begins with cyclohexene reacting with NXS (N-halosuccinimide) or CH₃CONHX (where X is chlorine or bromine) in the presence of a catalyst such as B(C₆F₅)₃ or Me₂S. The reaction is conducted in an acetonitrile/water mixture followed by the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and heating to obtain intermediate 2 .

Step 2: Ring Opening Reaction

The intermediate from the first step undergoes a ring-opening reaction with an alcohol solvent (preferably methanol) in the presence of catalysts such as B(C₆F₅)₃ or BF₃·Et₂O. The reaction temperature typically ranges from 40-100°C with a duration of 1-3 hours .

Step 3: Resolution by Salification

The final step involves resolution through salification where the intermediate is mixed with ethanol and L-DBTA (di-benzoyl-L-tartaric acid). After heating and refluxing, the mixture is cooled to separate the solid diastereoisomer salt. This is followed by acidification with hydrochloric acid, extraction with ethyl acetate, and finally, the water layer is made alkaline to obtain (1R,2S)-2-aminocyclohexanol or directly processed to obtain the hydrochloride salt .

Reaction Conditions and Parameters

The optimal conditions for synthesis have been experimentally determined and are summarized in the table below:

ParameterStep 1Step 2Step 3
Temperature0-90°C40-100°CReflux temperature
CatalystB(C₆F₅)₃ or Me₂SB(C₆F₅)₃ or BF₃·Et₂ONone
SolventAcetonitrile/waterAlcohol (methanol preferred)Ethanol
Reaction Time6-10 hours1-3 hoursVariable
Key ReagentsNXS or CH₃CONHX, DBUAlcoholL-DBTA

The molar ratio of catalyst to cyclohexene is crucial for optimal yield, with B(C₆F₅)₃ used at 0.01-0.05:1 (preferably 0.02:1) and Me₂S at 0.3-0.6:1 (preferably 0.5:1) .

Advantages of Modern Synthesis

The three-step process described above offers several advantages over traditional synthetic routes:

  • Shorter reaction pathway with fewer steps

  • Use of readily available and cost-effective reagents

  • Elimination of column chromatography for separation

  • Higher yield and purity of the final product

  • Potential for industrial-scale production

  • Recovery and reuse of resolving agents, enhancing economic viability

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information for confirming the structure and purity of (1R,2S)-2-aminocyclohexanol hydrochloride.

NMR Data

The ¹H NMR spectrum (400MHz, D₂O) shows characteristic peaks:

  • 4.06 ppm (triplet, 1H) - corresponding to the CH-OH group

  • 3.34 ppm (triplet, 1H) - corresponding to the CH-NH₂ group

  • 1.45-1.78 ppm (multiplet, 8H) - corresponding to the cyclohexane ring protons

Applications

(1R,2S)-2-aminocyclohexanol hydrochloride has diverse applications across multiple fields due to its chiral structure and functional group arrangement.

Pharmaceutical Applications

As a beta-amino alcohol, this compound serves as a valuable intermediate in the synthesis of various pharmaceutical ingredients. Beta-amino alcohols are fundamental building blocks in the preparation of numerous pharmaceutically active compounds, including beta-blockers, antivirals, and other therapeutic agents .

Organic Synthesis

The compound finds extensive use in organic synthesis as:

  • A chiral auxiliary for asymmetric synthesis

  • A building block for the construction of complex molecules

  • A chiral resolving agent for separating racemic mixtures

  • A precursor for the synthesis of various derivatives with enhanced functionalities

Industrial Applications

Beyond pharmaceutical synthesis, the compound has applications in other industrial sectors:

  • As a component in the preparation of pesticides

  • In the development of grinding aids

  • As an ingredient in plasticizers

  • In the formulation of specialized surfactants

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